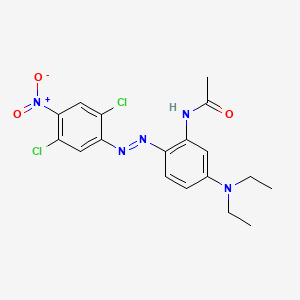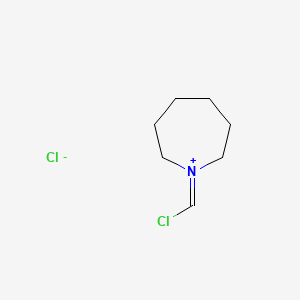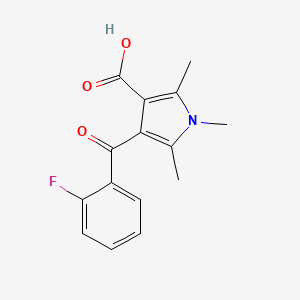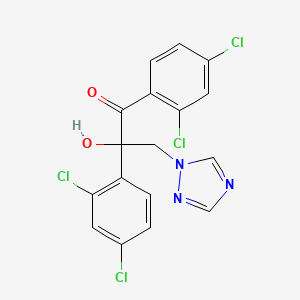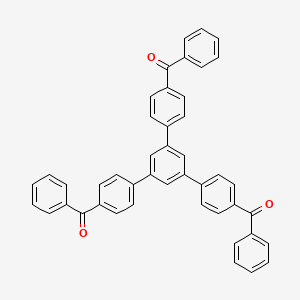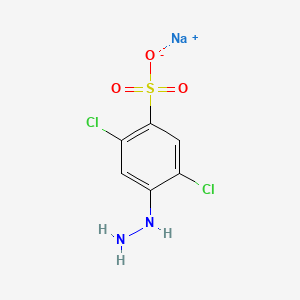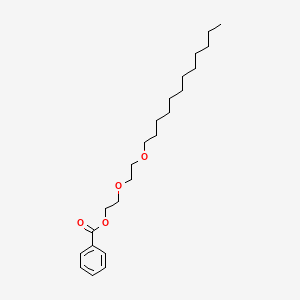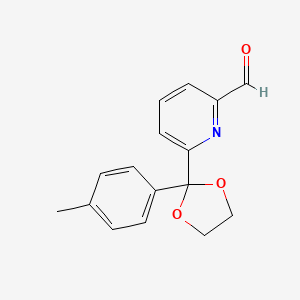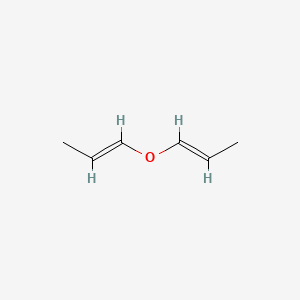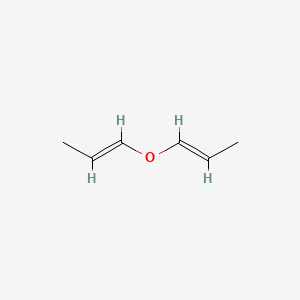
Propenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propenyl ether, also known as 1-ethoxypropene, is an organic compound with the molecular formula C₅H₁₀O. It is a type of ether characterized by the presence of a propenyl group attached to an oxygen atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Propenyl ether can be synthesized through several methods, including the Williamson ether synthesis and the rearrangement of allyl ethers. In the Williamson ether synthesis, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method involves the reaction of an alcohol with a strong base such as sodium hydride (NaH) to form the alkoxide ion, which then reacts with the alkyl halide to produce the ether.
Another method involves the rearrangement of allyl ethers. This process typically involves the condensation of alcohols with allyl halides, followed by a base or transition metal-catalyzed rearrangement to form propenyl ethers .
Industrial Production Methods
Industrial production of this compound often involves the use of homogeneous Bronsted acids and Lewis acid catalysts. These catalysts facilitate the etherification of alcohols, leading to the formation of propenyl ethers . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Propenyl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers and other organic compounds.
科学研究应用
Propenyl ether has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers through cationic photopolymerization. It is also used in the preparation of other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.
作用机制
The mechanism of action of propenyl ether involves its reactivity with various reagents and catalysts. For example, in cationic photopolymerization, this compound undergoes polymerization initiated by photogenerated acids from onium salts . The process involves the formation of reactive intermediates that propagate the polymerization reaction, leading to the formation of polymer chains.
相似化合物的比较
Propenyl ether can be compared with other ethers such as:
Ethyl ether (diethyl ether): A common solvent with lower reactivity compared to this compound.
Vinyl ether: Similar in structure but with a vinyl group instead of a propenyl group, leading to different reactivity and applications.
Allyl ether: Precursor to this compound through rearrangement reactions.
This compound is unique due to its ability to undergo cationic photopolymerization and its high reactivity in various chemical processes .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial production.
属性
CAS 编号 |
4696-28-0 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC 名称 |
(E)-1-[(E)-prop-1-enoxy]prop-1-ene |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |
InChI 键 |
ZKJNETINGMOHJG-GGWOSOGESA-N |
手性 SMILES |
C/C=C/O/C=C/C |
规范 SMILES |
CC=COC=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



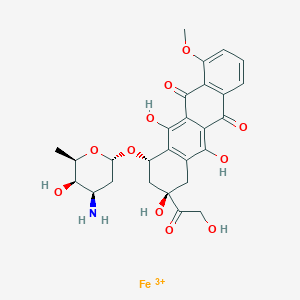
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
